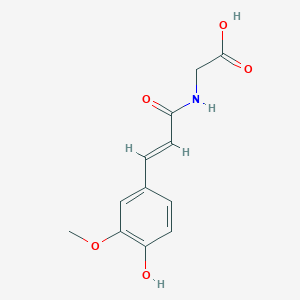

N-Feruloylglycine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO5 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C12H13NO5/c1-18-10-6-8(2-4-9(10)14)3-5-11(15)13-7-12(16)17/h2-6,14H,7H2,1H3,(H,13,15)(H,16,17)/b5-3+ |

InChI Key |

CLGNQAIRBLDHIN-HWKANZROSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution in Biological Systems

Detection and Characterization in Plant Matrices

The identification of N-Feruloylglycine in plant-based materials has been facilitated by advanced analytical techniques, which have confirmed its presence in a range of species.

Presence in Cereal Grains (e.g., Barley)

This compound has been identified in barley (Hordeum vulgare). researchgate.net Research has pointed to the existence of this compound deacylase, an enzyme that hydrolyzes this compound into ferulate and glycine (B1666218), in barley seeds and embryos. wikipedia.orgqmul.ac.uk This suggests a dynamic role for the compound within the grain. The potential for this compound to act as a starting point in the biosynthesis of proteins in barley seeds has also been a subject of discussion. capes.gov.br

Role as a Metabolite in Mammalian Systems

In mammals, this compound is not directly consumed in significant amounts but is rather formed as a product of the metabolism of other dietary compounds.

Formation within Ferulic Acid Metabolic Pathways

Following the consumption of foods rich in ferulic acid, this phenolic acid undergoes extensive metabolism in the body. nih.govmdpi.com In vivo studies have demonstrated that ferulic acid is converted into several metabolites, including this compound. nih.govmdpi.comresearchgate.net This conversion is part of the body's process to detoxify and increase the polarity of ferulic acid. researchgate.net The formation of this compound, along with other metabolites, occurs through conjugation reactions primarily in the liver and intestinal mucosa, as well as through the action of gut microbiota. mdpi.comcsic.es

The metabolic pathway involves the conjugation of ferulic acid with the amino acid glycine. While the primary metabolic route for ferulic acid is conjugation with glucuronic acid and/or sulfate, the formation of this compound represents an alternative pathway. nih.gov

Table 1: Key Research Findings on this compound Formation

| Finding | Organism/System | Significance | Reference |

| Detection as a metabolite | Humans | Confirms the formation of this compound after consumption of polyphenol-rich foods like yerba mate. | csic.es |

| Identification in plasma and urine | Rats | Demonstrates that this compound is one of several metabolites formed from the ingestion of free ferulic acid. | nih.govresearchgate.net |

| Formation via gut microbiota | Humans | Highlights the role of colonic microorganisms in the metabolism of ferulic acid to this compound. | csic.es |

Potential as a Biomarker of Dietary Cereal Intake

The presence of this compound in human biological fluids has led to its investigation as a potential biomarker for the consumption of whole-grain cereals. d-nb.info Since cereals like wheat and rye are significant dietary sources of ferulic acid, the subsequent appearance of this compound in urine and plasma could reflect the intake of these foods. researchgate.netd-nb.info

Untargeted metabolomics approaches have been employed in studies to identify potential biomarkers of dietary intake, with this compound emerging as a candidate. d-nb.info Specifically, it has been suggested as a potential biomarker for the intake of whole-grain rye foods. d-nb.inforesearchgate.net However, it is important to note that the identification of this compound in some metabolomic studies has been classified with a low confidence level, indicating the need for further validation with more detailed analytical methods. rsc.org

Table 2: Studies Investigating this compound as a Dietary Biomarker

| Study Type | Food Source Investigated | Key Finding | Reference |

| Intervention Study | Whole-grain rye foods | This compound suggested as a biomarker for intake. | d-nb.inforesearchgate.net |

| Acute Consumption Study | Pigmented barley and wheat | This compound identified, but with low confidence, highlighting analytical challenges. | rsc.org |

| General Dietary Assessment | Various | This compound is among the metabolites used to assess dietary patterns. | ucd.ie |

Synthetic Methodologies and Chemical Derivatization Strategies

Classical Chemical Synthesis Approaches

The formation of N-feruloylglycine is primarily achieved through established methods of amide bond synthesis, which involve the activation of the carboxylic acid group of ferulic acid to facilitate its reaction with the amino group of glycine (B1666218).

Amide Coupling Reactions for this compound Formation

Direct amide coupling is a frequently employed strategy for the synthesis of this compound. This method relies on the use of coupling reagents to facilitate the formation of the amide linkage. A common and well-documented approach involves the activation of ferulic acid with a carbodiimide, such as N,N′-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst. mdpi.com

The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which enhances the efficiency of the coupling process. The synthesis is generally performed in an organic solvent, with dichloromethane (B109758) being a common choice due to its ability to dissolve the reactants and its inert nature under the reaction conditions. These reactions are often conducted at room temperature, providing mild conditions that help preserve the structural integrity of the reactants. The process involves the in-situ formation of an active ester intermediate which then readily reacts with glycine to yield this compound.

Table 1: Reagents and Conditions for Direct Amide Coupling

| Component | Function | Example | Reference |

|---|---|---|---|

| Carboxylic Acid | Acyl Donor | Ferulic Acid | |

| Amino Acid | Amine Donor | Glycine | |

| Coupling Agent | Activates Carboxylic Acid | N,N′-dicyclohexylcarbodiimide (DCC) | mdpi.com |

| Catalyst | Accelerates Reaction | 4-dimethylaminopyridine (DMAP) | mdpi.com |

| Solvent | Reaction Medium | Dichloromethane (DCM) | mdpi.com |

Mixed Anhydride (B1165640) Methodologies

The mixed anhydride method is another robust technique used for synthesizing this compound and its peptide derivatives. researchgate.netresearchgate.net This procedure involves a two-step process. First, the carboxylic acid (ferulic acid, often with its phenolic hydroxyl group protected) is reacted with an acid chloride, such as p-anisoyl chloride or a chloroformate like isobutyl chloroformate, in the presence of a tertiary amine to form a mixed anhydride. researchgate.netthieme-connect.de This activation step makes the feruloyl carbonyl group highly susceptible to nucleophilic attack.

In the second step, the mixed anhydride is reacted with the amino group of a glycine ester. thieme-connect.de This method has been successfully employed in the synthesis of optically pure N-feruloylglycyl-L-phenylalanine, where anisoyl chloride was used as the anhydride-forming reagent. researchgate.net The use of mixed carbonic anhydrides, formed with reagents like isobutyl chloroformate, is particularly common in peptide synthesis due to rapid reaction rates. thieme-connect.de

Active Ester Methodologies

The active ester method provides a versatile and efficient route for the synthesis of N-acylamino acids like this compound. researchgate.netresearchgate.net This approach involves converting ferulic acid into an "active ester," which is a stable, isolable intermediate. These esters contain a good leaving group, which is readily displaced by the amino group of glycine in a subsequent step. organic-chemistry.org

A widely used variant is the N-hydroxysuccinimide (NHS) ester method. researchgate.netresearchgate.net Ferulic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent (like DCC) to form the N-feruloyl-oxysuccinimide ester. This activated intermediate can then be purified and subsequently reacted with glycine or a glycine ester to form the desired amide bond under mild conditions. organic-chemistry.org This method is noted for its simplicity and the high reactivity of the isolated active esters, which react readily with amino components, often in aqueous conditions. researchgate.net

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled this compound is critical for its use as an internal standard in quantification or as a tracer in metabolic and mechanistic studies. A method for preparing doubly labeled N-(feruloyl-2-¹⁴C)-glycine-2-³H has been described. researchgate.net

The synthesis began with isotopically labeled precursors: O-methoxycarbonyl-ferulic acid-2-¹⁴C and glycine-2-³H ethyl ester. researchgate.net These two compounds were condensed using the mixed anhydride method, with anisoyl chloride serving as the coupling reagent, to form N-(O-methoxycarbonyl-feruloyl-2-¹⁴C)-glycine-2-³H ethyl ester. researchgate.net The final step involved the alkaline hydrolysis of this intermediate to remove both the methoxycarbonyl protecting group from the ferulic acid moiety and the ethyl ester group from the glycine moiety. researchgate.net This process yielded the target compound, N-(feruloyl-2-¹⁴C)-glycine-2-³H, with specific activities of 1.71 μCi/μmole for ¹⁴C and 12.64 μCi/μmole for ³H. researchgate.net

Table 2: Key Components in the Synthesis of Labeled this compound

| Labeled Precursor | Coupling Method | Final Labeled Product | Reference |

|---|---|---|---|

| O-methoxycarbonyl-ferulic acid-2-¹⁴C | Mixed Anhydride (Anisoyl Chloride) | N-(feruloyl-2-¹⁴C)-glycine-2-³H | researchgate.net |

Preparation of N-Feruloyl Dipeptide Derivatives

The synthetic principles applied to this compound can be extended to create more complex structures, such as N-feruloyl dipeptides.

Synthetic Routes for N-Feruloylglycyl-L-Phenylalanine

N-feruloylglycyl-L-phenylalanine, a dipeptide found in barley globulins, has been a target for chemical synthesis to confirm its structure and for further study. capes.gov.br Synthetic efforts have highlighted the importance of appropriate protecting groups and coupling strategies to ensure high yield and optical purity.

One successful approach utilized the mixed anhydride method. researchgate.net In this synthesis, O-methoxycarbonylferulic acid was condensed with N-glycyl-L-phenylalanine t-butyl ester. The use of the t-butyl ester as a protecting group for the dipeptide was crucial for maintaining the optical purity of the final product. researchgate.netresearchgate.net This route was reported to be superior to an earlier attempt that yielded a racemic product. researchgate.net

An improved synthesis was later developed that involved the reaction of O-ethoxycarbonylferulyl chloride with N-glycyl-L-phenylalanine t-butyl ester. researchgate.net Following the condensation, the protecting groups were removed, affording N-feruloylglycyl-L-phenylalanine in a 51% yield, a significant improvement over previously reported yields. researchgate.net

Table 3: Comparison of Synthetic Routes for N-Feruloylglycyl-L-Phenylalanine

| Ferulic Acid Derivative | Dipeptide Derivative | Coupling Method | Yield | Reference |

|---|---|---|---|---|

| O-methoxycarbonylferulic acid | N-glycyl-L-phenylalanine t-butyl ester | Mixed Anhydride | Not specified | researchgate.netresearchgate.net |

Design and Synthesis of Novel N-Feruloyl Dipeptides

The synthesis of novel N-feruloyl dipeptides represents a significant strategy in medicinal chemistry to explore new therapeutic agents. A key approach involves the conjugation of N-feruloyl amino acids with other amino acid esters. nih.gov

One notable study detailed the synthesis of a series of N-feruloyl dipeptides (compounds 10-17) by coupling previously synthesized N-feruloyl amino acids (compounds 6-9) with either glycine methyl ester hydrochloride or alanine (B10760859) methyl ester hydrochloride. nih.govresearchgate.net The structures of these newly formed dipeptides were confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govresearchgate.net

Initial cytotoxic screenings of these synthetic dipeptides were conducted against the KB-3-1 cervix carcinoma cell line. researchgate.net The results indicated that dipeptides containing aromatic amino acids (compounds 12, 13, 16, and 17) were the most potent. researchgate.net This led to a more extensive investigation of these specific compounds against a broader panel of ten different human cancer cell lines. nih.govresearchgate.net

Among the tested compounds, N-feruloyl-L-phenylalanyl-L-phenylalanine methyl ester (compound 17) demonstrated the most significant cytotoxic efficacy across the entire panel of cancer cell lines, with IC₅₀ values ranging from 2.1 to 7.9 µM. nih.govresearchgate.net In contrast, other aromatic dipeptides such as compounds 12, 13, and 16, showed moderate to weak cytotoxicity. nih.govresearchgate.net Further mechanistic studies revealed that compound 17 was capable of inducing a significant dissipation of the mitochondrial transmembrane potential and promoting the early activation of caspase 3/7 in the triple-negative MDA-MB-231 breast cancer cell line. nih.govresearchgate.net The anticancer potential of compound 17 was also confirmed in an in vivo model using MDA-MB-231 xenografts on a chick chorioallantoic membrane, where it inhibited tumor growth and proliferation while inducing apoptosis. nih.gov

| Compound Number | Dipeptide Structure | IC₅₀ Range (µM) | Notes |

|---|---|---|---|

| 12 | N-feruloyl-L-tryptophyl-glycine methyl ester | 16.1 - 28.3 or >30 | Moderate to weak activity |

| 13 | N-feruloyl-L-tryptophyl-L-alanine methyl ester | 5.7 - 21.9 | Moderate to weak activity |

| 16 | N-feruloyl-L-phenylalanyl-glycine methyl ester | 3.9 - 21.2 or ≥30 | Moderate to weak activity |

| 17 | N-feruloyl-L-phenylalanyl-L-alanine methyl ester | 2.1 - 7.9 | Strongest cytotoxic efficiency |

Strategies for Enhancing Molecular Stability and Bioactivity through Derivatization

Derivatization is a chemical modification process used to alter and improve the properties of a compound. numberanalytics.comtaylorandfrancis.com For natural products like ferulic acid and its conjugates, derivatization strategies are primarily aimed at enhancing molecular stability, solubility, and biological activity. researchgate.netnih.gov These modifications can lead to novel agents with improved pharmacokinetic properties and therapeutic efficacy. nih.govfrontiersin.org

One significant challenge with compounds like ferulic acid is its instability under certain conditions, such as exposure to UVA light, which can limit its potency. nih.gov A novel strategy to counteract this involves the design and synthesis of protective peptides. nih.govresearchgate.net For instance, researchers have designed peptides based on the conformation of bovine serum albumin site IIA to shield ferulic acid from UVA-induced damage. nih.gov In one study, a linear peptide, LW2 (QNKRFYFRKNQ), and its cyclic form, CW2, were synthesized. nih.govresearchgate.net The results showed that these peptides could significantly protect ferulic acid from degradation under UVA irradiation. nih.gov The cyclic structure of CW2 proved to be more effective, highlighting the importance of a rigid conformation in providing stability. nih.govresearchgate.net

| Protective Peptide | Structure Type | Remaining FA (%) |

|---|---|---|

| LW2 | Linear | 76% |

| CW2 | Cyclic | 83% |

Another common derivatization approach is the modification of the carboxylic acid group of ferulic acid to form esters or amides. researchgate.netresearchgate.net Esterification with glycerol (B35011), for example, can produce feruloyl glycerols which have higher water solubility compared to the parent ferulic acid. researchgate.net This increased solubility can be advantageous for various applications. Similarly, the synthesis of N-alkyl-substituted amides from phenolic acids has been achieved in solvent-free systems, yielding products with potential bioactivity. researchgate.net

Furthermore, derivatization has been shown to enhance the inherent biological activities of the parent compound. The synthesis of N-feruloyl dipeptides, as discussed previously, is a prime example where conjugation with amino acids led to derivatives with potent and selective anticancer activity, far exceeding that of ferulic acid itself. researchgate.netfrontiersin.org Other studies have shown that derivatives such as dihydroferulic acid (DHFA) and 4-vinylguaiacol (4-VG) can effectively enhance the oxidative stability of edible oils, demonstrating a protective effect on bioactive compounds within the oil. researchgate.net These findings underscore that targeted chemical modifications are a powerful tool for optimizing the stability and biological functions of this compound and related ferulic acid conjugates. researchgate.net

Enzymology and Associated Metabolic Pathways

N-Feruloylglycine Amidohydrolase (EC 3.5.1.71)

This compound amidohydrolase, also known as this compound deacylase or this compound hydrolase, is the primary enzyme that catalyzes the hydrolysis of this compound. wikipedia.org It belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.org The systematic name for this enzyme class is this compound amidohydrolase. wikipedia.org

This compound amidohydrolase was first isolated and characterized from barley (Hordeum vulgare) seeds and, more specifically, from isolated barley embryos. researchgate.netjst.go.jp The enzyme's presence was identified within the embryo and the aleurone layer of the barley seed. researchgate.net Research indicated that the activity of this hydrolase increases during the initial 14 hours of seed imbibition, suggesting a role in the early stages of germination. researchgate.net The purification process from germinated embryos involved extraction with a Tris-HCl buffer containing glycerol (B35011), followed by ammonium (B1175870) sulphate fractionation, gel filtration over Sepharose 6B, and hydroxyapatite (B223615) chromatography, achieving a purification of approximately 102-fold. researchgate.net this compound has also been identified as a terminal sequence in barley globulins. cerealsgrains.org

The characterization of this compound amidohydrolase has provided insights into its molecular properties and catalytic behavior.

The estimated molecular weight of this compound amidohydrolase is approximately 155,000 Daltons. researchgate.net The enzyme exhibits optimal activity under specific pH and temperature conditions. The purified hydrolase functions best at a pH of 8.0 and a temperature of 32°C. researchgate.net It maintains stability in a pH range of 7.5 to 10.0 and at temperatures up to 35°C. researchgate.net The presence of 10% glycerol was found to stabilize the enzyme, and 0.4 M ammonium sulphate enhanced the activity of crude preparations and provided stability during the fractionation process. researchgate.net

Table 1: Optimal Conditions and Molecular Weight of this compound Amidohydrolase

| Parameter | Value |

|---|---|

| Estimated Molecular Weight | 155,000 Da researchgate.net |

| Optimal pH | 8.0 researchgate.net |

| Optimal Temperature | 32°C researchgate.net |

| Stable pH Range | 7.5 - 10.0 researchgate.net |

| Stable Temperature | Up to 35°C researchgate.net |

This compound amidohydrolase demonstrates specificity for N-acylated-L-amino acids from the cinnamoyl and substituted cinnamoyl series. researchgate.netscribd.com It was determined to be distinct from N-acylamino acid amidohydrolase (EC 3.5.1.14), as it did not exhibit any deformylase or general amidase activity. researchgate.netcapes.gov.br Furthermore, common peptidases and proteinases were unable to cleave the pseudopeptide bond in this compound. researchgate.netcapes.gov.br The enzyme's name is well-supported by these substrate specificity studies. researchgate.netcapes.gov.br

The enzyme's activity is influenced by certain chemical agents. Sulphydryl reagents have been shown to decrease its activity. researchgate.net High concentrations (10 mM) of metal-chelating agents such as EDTA, dithizone, and o-phenanthroline are also inhibitory. researchgate.net The inhibition by o-phenanthroline could be partially reversed by the addition of CuCl₂, CoCl₂, and to a lesser extent, ZnCl₂ and MnCl₂. researchgate.net Potent reversible mixed-type inhibition was observed with N-feruloyldipeptides like N-feruloylglycyl-L-phenylalanine and N-feruloylglycyl-L-leucine. researchgate.netcapes.gov.br

Kinetic studies of the purified enzyme from barley embryos were conducted at pH 8.0 and 30°C using this compound as the substrate. researchgate.net The Michaelis-Menten constant (Kₘ), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity, was determined to be 85 µM. researchgate.netpitt.edu The maximum velocity (Vₘ) of the reaction was 3.92 nmol per 0.1 mg of protein per minute. researchgate.net The physiological efficiency, calculated as the Vₘ/Kₘ ratio, was 46.1 x 10³. researchgate.net The apparent activation energy for the hydrolysis was 43.5 kJ/mol. researchgate.net The specific activity of the 102-fold purified enzyme was 0.37 nkat/mg. researchgate.net

Table 2: Kinetic Parameters of this compound Amidohydrolase

| Kinetic Parameter | Value | Conditions |

|---|---|---|

| Kₘ (this compound) | 85 µM researchgate.netpitt.edu | pH 8.0, 30°C researchgate.net |

| Vₘ | 3.92 nmol/0.1 mg protein/min researchgate.net | pH 8.0, 30°C researchgate.net |

| Physiological Efficiency (Vₘ/Kₘ) | 46.1 x 10³ researchgate.net | |

| Apparent Activation Energy | 43.5 kJ/mol researchgate.net | |

| Specific Activity (purified) | 0.37 nkat/mg researchgate.net |

The enzymatic reaction catalyzed by this compound amidohydrolase is a hydrolysis reaction. wikipedia.org In this process, a water molecule is utilized to break the amide bond linking the feruloyl group to the glycine (B1666218) moiety. wikipedia.orgkegg.jp The two products of this reaction are ferulate and glycine. wikipedia.orgkegg.jp

This hydrolytic cleavage is a crucial step in the metabolic pathway of this compound within the plant, releasing the constituent phenolic acid and amino acid. wikipedia.org

Substrate Specificity Analysis

Influence of Modulators and Inhibitors (e.g., Sulfhydryl Reagents, Metal Chelating Agents)

The enzymatic processes involving this compound are subject to modulation by various chemical agents. The primary enzyme responsible for its breakdown is this compound deacylase (or amidohydrolase), which hydrolyzes the compound into ferulate and glycine. wikipedia.org The activity of such enzymes can be influenced by modulators and inhibitors.

Metal Chelating Agents: Many hydrolases are metalloenzymes, meaning they require a metal ion cofactor for their catalytic activity. nih.gov Metal chelating agents are molecules that bind tightly to metal ions, effectively removing them from the enzyme's active site and inhibiting its function. mdpi.comaocs.org For instance, agents like ethylenediaminetetraacetic acid (EDTA) can sequester divalent cations that may be necessary for the stability or activity of this compound amidohydrolase. aocs.org While direct studies on this compound deacylase are limited, the general principle of inhibition by metal chelators is a fundamental concept in enzymology. nih.govmdpi.com By binding metal cofactors, these agents can decrease enzyme activity, thereby influencing the metabolic turnover of this compound. nih.govaocs.org

Sulfhydryl Reagents: Sulfhydryl reagents target the thiol groups (-SH) of cysteine residues within proteins. These residues can be crucial for an enzyme's structure and function. The activity of this compound deacylase could potentially be affected by such reagents. If cysteine residues are present at the active site or are critical for maintaining the enzyme's three-dimensional conformation, sulfhydryl reagents can modify them, leading to a loss of enzymatic activity. This would, in turn, slow the degradation of this compound.

Proposed Role in Plant Secondary Metabolism and Development

This compound is recognized as a secondary metabolite in plants, playing a role in defense and stress response mechanisms. As an N-acylglycine, it is part of a class of compounds involved in plant metabolism.

Research suggests that this compound and similar hydroxycinnamic acid amides (HCAAs) accumulate in plants in response to various stimuli. jipb.net For example, studies on rice roots have shown that while certain beneficial bacteria can lead to the over-accumulation of related compounds like N-feruloylputrescine, pathogenic bacteria can trigger a reduced accumulation. jipb.net This differential accumulation points to a sophisticated role in mediating plant-microorganism interactions. jipb.net It is proposed that these compounds may act as antimicrobial agents or as signaling molecules in plant defense pathways. jipb.net

Furthermore, this compound may serve as a mobilized, transportable, or storage form of ferulic acid. Ferulic acid itself is a key component in strengthening plant cell walls. bibliotekanauki.pl By conjugating it with glycine, the plant might create a more soluble or readily accessible version that can be quickly deployed to sites of injury or infection to bolster defenses.

Linkages to Broader Amino Acid and Phenolic Compound Metabolism

The metabolism of this compound is not an isolated process but is integrated into the larger network of amino acid and phenolic compound metabolism within the plant. frontiersin.org

The biosynthesis of this compound is fundamentally linked to the shikimate pathway. nih.govwikipedia.org This essential metabolic route is responsible for producing the aromatic amino acids phenylalanine and tyrosine. nih.govnumberanalytics.com Phenylalanine is the precursor for the synthesis of ferulic acid, a hydroxycinnamic acid. bibliotekanauki.pl The shikimate pathway converts simple carbohydrate precursors into chorismate, which is then directed towards the synthesis of these aromatic amino acids. nih.govwikipedia.org Ferulic acid is subsequently formed through a series of enzymatic steps in the phenylpropanoid pathway. bibliotekanauki.pl Since this compound is a conjugate of ferulic acid and the amino acid glycine, its existence is directly dependent on the output of the shikimate and phenylpropanoid pathways for one of its core components and the general amino acid pool for the other. frontiersin.org

Interplay with Shikimate Pathway Metabolites

Hypothetical Biosynthetic Routes of this compound

While the exact biosynthetic pathway of this compound is not fully elucidated, a plausible route can be hypothesized based on known biochemical reactions. The formation of the amide bond between ferulic acid and glycine is the key step.

A likely route involves the activation of ferulic acid to a more reactive intermediate, followed by its condensation with glycine. This is a common strategy in biological systems for forming amide linkages.

Activation of Ferulic Acid: Ferulic acid is likely activated by the formation of a thioester bond with Coenzyme A (CoA), resulting in feruloyl-CoA. This reaction would be catalyzed by a CoA ligase, similar to the 4-coumarate:CoA ligase (4CL) involved in the phenylpropanoid pathway. jipb.net

Amide Bond Formation: The activated feruloyl-CoA then serves as a substrate for an N-acyltransferase enzyme. This enzyme would catalyze the transfer of the feruloyl group from CoA to the amino group of glycine, forming this compound and releasing free CoA. This mechanism is analogous to the synthesis of other N-acyl amino acids and hydroxycinnamic acid amides, such as N-feruloylputrescine, which is synthesized by putrescine hydroxycinnamoyl transferase (PHT). jipb.net

This proposed pathway is the reverse of the degradation reaction catalyzed by this compound deacylase, which hydrolyzes the amide bond. wikipedia.org The synthesis is likely catalyzed by an acyltransferase, while degradation is performed by an amidohydrolase.

Biological Activities and Mechanistic Investigations Preclinical Research

Cellular and Molecular Mechanisms of Action

Recent studies have synthesized and evaluated a series of novel N-feruloyl dipeptides for their potential as anticancer agents. researchgate.netnih.gov In one such study, a range of N-feruloyl dipeptides were tested against a panel of ten different human cancer cell lines. researchgate.netnih.gov Among the synthesized compounds, certain aromatic dipeptides demonstrated notable cytotoxic efficiency. researchgate.netnih.gov

One particular compound, designated as compound 17, exhibited the most potent cytotoxic effects across all tested cancer cell lines, with IC50 values ranging from 2.1 to 7.9 μM. researchgate.netnih.gov In contrast, other dipeptides in the series showed moderate to weak cytotoxicity. researchgate.netnih.gov These findings highlight the influence of the dipeptide structure on the observed anticancer activity.

Table 1: Cytotoxic Activity of N-Feruloyl Dipeptides against Various Cancer Cell Lines

| Compound | Cancer Cell Line Panel | IC50 Values (μM) | Cytotoxic Efficiency |

|---|---|---|---|

| Compound 17 | 10 different human cancer cell lines | 2.1 - 7.9 | Strong |

| Dipeptide 12 | 10 different human cancer cell lines | 16.1 - 28.3 or >30 | Moderate to Weak |

| Dipeptide 13 | 10 different human cancer cell lines | 5.7 - 21.9 | Moderate to Weak |

| Dipeptide 16 | 10 different human cancer cell lines | 3.9 - 21.2 or ≥30 | Moderate to Weak |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A key mechanism underlying the anticancer activity of the most potent N-feruloyl dipeptides involves the disruption of mitochondrial function. Specifically, compound 17 was found to induce a significant dissipation of the mitochondrial transmembrane potential in the triple-negative MDA-MB-231 breast cancer cell line. researchgate.netnih.gov The loss of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. aging-us.com

Concurrent with the disruption of the mitochondrial membrane potential, effective N-feruloyl dipeptides have been shown to trigger the activation of key executioner caspases. researchgate.netnih.gov Treatment of MDA-MB-231 breast cancer cells with compound 17 resulted in the early activation of caspase-3 and caspase-7. researchgate.netnih.gov These caspases are central to the execution phase of apoptosis, responsible for cleaving a broad range of cellular substrates and orchestrating the dismantling of the cell.

The in vivo anticancer potential of promising N-feruloyl dipeptides has been evaluated using the chick chorioallantoic membrane (CAM) model. The CAM assay serves as a valuable in vivo model for studying tumor growth, angiogenesis, and metastasis due to the membrane's rich vascularization and the embryo's immunodeficient status. medsci.orgsemanticscholar.orgplos.org In this model, compound 17 was demonstrated to inhibit the growth and proliferation of MDA-MB-231 breast cancer cells xenografted onto the CAM. researchgate.netnih.gov Furthermore, the compound induced apoptosis within the xenografted tumor, confirming the translation of its in vitro mechanisms to an in vivo setting. researchgate.netnih.gov

While direct studies on N-feruloylglycine are emerging, the broader context of ferulic acid and its derivatives provides insights into their potential to modulate critical intracellular signaling pathways. Ferulic acid has been shown to influence the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways, which are central to regulating cell proliferation, survival, and inflammation. mdpi.comresearchgate.net For instance, ferulic acid has been reported to down-regulate the MAPK and AKT pathways, contributing to its antioxidant effects. mdpi.com Furthermore, metabolites of ferulic acid have been observed to limit the activation of MAPK p38 and ERK, as well as AKT kinase. researchgate.net The neuroprotective effects of chlorogenic acid-derived catabolites, including feruloylglycine, have also been linked to the modulation of pathways such as the NF-κB, MAPK, and Akt signaling pathways. mst.edu

This compound is suggested to exert biological effects primarily through its antioxidant properties, a characteristic inherited from its parent compound, ferulic acid. Ferulic acid is a well-documented antioxidant, capable of scavenging free radicals and inhibiting oxidative stress. nih.govcambridge.org This activity is largely attributed to its phenolic nucleus and extended side chain conjugation, which allows it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). nih.gov

The anti-inflammatory effects of ferulic acid are also well-established and are often linked to its antioxidant capacity. mdpi.comresearchgate.net Ferulic acid can modulate inflammatory pathways by regulating the levels of inflammatory cytokines and modulating signaling cascades such as the nuclear factor kappa B (NF-κB) and MAPK pathways. mdpi.comresearchgate.net Given that this compound is a metabolite of ferulic acid, it is plausible that it retains some of these antioxidant and anti-inflammatory capabilities. mdpi.com This is supported by the observation that ferulic acid and its metabolites can counteract inflammatory responses. researchgate.net

Early Activation of Caspase Pathways (e.g., Caspase 3/7)

Interactions with Specific Pharmacological Targets

This compound, a metabolite of ferulic acid, demonstrates biological activity through its interaction with specific molecular targets, primarily related to oxidative stress. nih.govresearchgate.net Preclinical research has identified its potential to modulate enzymatic activity and scavenge reactive oxygen species (ROS).

One of the key interactions identified is with NADPH oxidase. In a study involving Wistar rats administered a rice bran enzymatic extract rich in ferulic acid derivatives, the resulting phenolic metabolites, including this compound, were found in the plasma. researchgate.net This metabolite-enriched plasma successfully abrogated superoxide (B77818) production induced by endothelin-1. The study further demonstrated that ferulic acid and the rice bran extract directly inhibited NADPH oxidase activity in aortic rings, suggesting that this compound, as a metabolite, contributes to this effect. researchgate.net

As a derivative of ferulic acid, the pharmacological activities of this compound are often considered in the context of its parent compound. Ferulic acid itself is known to interact with numerous signaling pathways involved in cancer and other diseases, such as the PI3K/AKT, p38/MAPK/ERK, and NF-κB pathways. nih.gov While this compound is a known metabolite, further research is needed to delineate its specific and independent interactions with these complex cellular signaling cascades. nih.govresearchgate.net Its primary established role in preclinical models is as an antioxidant, targeting free radicals and inhibiting oxidative stress.

Table 1: Summary of this compound Pharmacological Interactions

| Target | Observed Effect | Study Context | Citation |

|---|---|---|---|

| NADPH Oxidase | Inhibition of superoxide production | In vitro study using aortic rings incubated with metabolite-enriched plasma from rats. | researchgate.net |

| Reactive Oxygen Species (ROS) | Scavenging of free radicals | General antioxidant activity attributed to ferulic acid and its metabolites. | nih.gov |

Discussion of Proposed Biological Roles (e.g., Starter in Protein Biosynthesis in Barley)

A significant proposed biological role for this compound is its function as a potential starter molecule in the biosynthesis of proteins within barley (Hordeum vulgare). researchgate.netcapes.gov.br This hypothesis emerged from the discovery and identification of N-feruloylglycyl-L-phenylalanine, a dipeptide sequence, within the globulin protein fraction of barley. researchgate.netcapes.gov.brpitt.edu This finding suggests that this compound may be incorporated as the initial N-terminal residue during protein synthesis.

Further evidence supporting this role comes from the isolation and characterization of a specific enzyme in barley seeds and embryos called this compound deacylase, also known as this compound amidohydrolase. pitt.eduwikipedia.org This enzyme catalyzes the hydrolysis of this compound into its constituent parts: ferulate and glycine (B1666218). wikipedia.org The presence of this hydrolase, which specifically acts on this compound, points to a regulated metabolic pathway for this compound in barley, potentially to release it or its components for physiological functions. pitt.eduwikipedia.org The enzyme shows optimal activity at a pH of 8 and a temperature of 32°C. pitt.edu

The existence of both the N-feruloylglycyl-L-phenylalanine sequence in proteins and a specific enzyme to hydrolyze the this compound bond strongly supports the theory that it serves a unique function in plant protein metabolism, potentially as a specialized initiator for certain proteins. researchgate.netcapes.gov.brpitt.edu

Compound Names

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ferulic acid |

| N-feruloylglycyl-L-phenylalanine |

| Glycine |

| Ferulate |

| Superoxide |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for isolating N-Feruloylglycine from complex mixtures such as plant extracts or biological fluids. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like this compound, chemical derivatization is a necessary prerequisite for analysis to increase volatility and thermal stability. nist.govjamstec.go.jp This process typically involves converting the polar functional groups (carboxyl and hydroxyl groups) into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers/esters. nist.gov

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated on a capillary column. The retention time of the derivatized this compound is a characteristic feature used for its identification. The separated components then enter the mass spectrometer, which provides mass spectra based on the fragmentation pattern of the ionized analyte. This fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. While highly sensitive, the need for derivatization can introduce complexities and potential variability into the analytical workflow. nist.gov GC-MS has been employed in broad metabolomic studies that may include the analysis of N-acylglycines, although its specific application to this compound is less commonly reported than liquid chromatography-based methods. psu.educhalmers.seresearchgate.net

Table 1: Overview of GC-MS Parameters for Metabolite Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization Agent | Reagent used to increase volatility (e.g., MTBSTFA, PCF). nist.gov | Essential for making this compound suitable for GC analysis. |

| Column Type | Typically a non-polar or medium-polarity capillary column (e.g., DB-5MS). mdpi.commdpi.com | Affects the separation efficiency of the derivatized compound from other matrix components. |

| Ionization Mode | Electron Ionization (EI) is most common. | Produces characteristic, reproducible fragmentation patterns for structural identification. |

| Detection | Mass analyzer (e.g., Quadrupole, Time-of-Flight). mdpi.com | Provides mass-to-charge ratio and fragmentation data for identification and quantification. |

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the detection and quantification of this compound in biological samples. This technique is exceptionally well-suited for analyzing non-volatile and thermally labile molecules directly in their native form, thus avoiding the need for derivatization.

The high sensitivity of LC-MS/MS is critical for identifying low-abundance metabolites like this compound in complex human metabolomic studies. For quantification, the use of stable isotope-labeled internal standards is crucial to correct for matrix effects and variations in instrument response. The technique has been successfully applied to identify this compound in diverse samples, including roasted coffee beans and biological fluids from animal studies. researchgate.netau.dk

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound. researchgate.net When coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a UV detector, HPLC provides a robust and reliable analytical method. scispace.comresearchgate.net The phenolic structure of the ferulic acid moiety in this compound allows for strong UV absorbance, making detection straightforward.

The separation is typically achieved on a C18 reversed-phase column, where a polar mobile phase (often a mixture of water/acetonitrile or methanol (B129727) with an acid like formic or acetic acid) is used to elute the compounds. The retention time under specific chromatographic conditions is used for qualitative identification by comparing it to that of a pure this compound standard. Quantification is performed by measuring the peak area from the chromatogram and comparing it against a calibration curve constructed from known concentrations of the standard. HPLC-DAD analysis has been used for the targeted analysis of ferulate derivatives in various samples. scispace.com Research has also utilized HPLC sampling assays with unlabelled this compound to measure enzyme activity. researchgate.net

Table 2: HPLC Analysis Findings for Phenolic Compounds Including this compound

| Study Subject | Findings | Reference |

| Acerola Juice | This compound was identified as one of the phytochemicals contributing to the juice's composition. researchgate.net | researchgate.net |

| Barley Embryos | An HPLC sampling assay was used to measure the activity of this compound amidohydrolase using unlabelled this compound as a substrate. researchgate.net | researchgate.net |

| Wheat Grain | HPLC was used to analyze soluble and bound ferulic acid, the precursor to this compound. canterbury.ac.nz | canterbury.ac.nz |

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a simple, rapid, and cost-effective method for the qualitative analysis and preparative isolation of this compound. adrona.lv In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. operachem.com

For analysis, a small spot of the sample extract is applied to the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential affinity for the stationary and mobile phases. The position of the separated this compound spot, characterized by its retention factor (Rf) value, can be compared to that of a co-chromatographed authentic standard for identification. researchgate.netcapes.gov.br

Visualization of the spot is typically achieved under UV light, where the phenolic structure of the compound fluoresces or quenches fluorescence on an indicator-impregnated plate. acs.org TLC is particularly valuable for preparative isolation, where the corresponding band of silica gel can be scraped from the plate and the compound extracted with a suitable solvent. researchgate.netcapes.gov.br This method has been used to isolate related compounds like N-feruloylglycyl-l-phenylalanine from barley. researchgate.netcapes.gov.br

High-Performance Liquid Chromatography (HPLC)

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for the definitive structural confirmation and sensitive quantification of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for the unambiguous structural elucidation of this compound. researchgate.net This method provides highly accurate mass measurements of the parent molecular ion, often with mass accuracy in the sub-parts-per-million (ppm) range. researchgate.net Such high resolution is critical for determining the precise elemental composition of a molecule.

The ability to obtain an accurate mass (e.g., 251.0794 g/mol for this compound) allows for the calculation of a unique elemental formula (C₁₂H₁₃NO₅), which significantly increases the confidence in its identification. This is especially important when distinguishing this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) that may be present in a complex biological extract. HRESIMS, often coupled with liquid chromatography (LC-HRESIMS), is a powerful tool for confirming the identity of novel or known metabolites in complex matrices without the need for authentic standards in all cases. researchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out as a powerful tool for the analysis of this compound due to its unparalleled mass resolving power and accuracy. unl.edu This technique allows for the confident identification of metabolites in intricate biological samples. unl.edu In FT-ICR-MS, ions are trapped in a magnetic field and their cyclotron frequency is measured, which is inversely proportional to their mass-to-charge ratio (m/z). yale.edu This allows for extremely precise mass measurements, often with sub-parts-per-million (ppm) accuracy, which is critical for assigning the correct elemental formula to a detected compound. unl.eduyale.edu

The high resolution of FT-ICR-MS is particularly advantageous in metabolomics, where it can distinguish between isobaric and isomeric species that would otherwise be indistinguishable with lower-resolution instruments. unl.edu This capability is essential for accurately identifying this compound among a multitude of other metabolites present in a biological extract. Furthermore, the non-destructive nature of ion detection in FT-ICR-MS allows for tandem mass spectrometry (MSn) experiments, providing valuable structural information for the unambiguous identification of this compound. yale.edu Flow Injection Electrospray Ionization (FIE) is often coupled with FT-ICR-MS to enable high-throughput analysis of samples. scispace.com This combination has been utilized in metabolomics studies to achieve accurate mass analysis for metabolite identification. scispace.com

Table 1: Key Features of FT-ICR-MS for this compound Analysis

| Feature | Description | Relevance to this compound Analysis |

| Ultra-high Resolution | The ability to distinguish between ions with very similar m/z values. nih.govresearchgate.net | Differentiates this compound from other isobaric metabolites, ensuring accurate identification. |

| High Mass Accuracy | Provides precise mass measurements, typically below 1 ppm error. unl.eduyale.edu | Enables confident determination of the elemental composition (C12H13NO5) of this compound. nih.gov |

| MSn Capability | Allows for multiple stages of fragmentation to elucidate molecular structure. yale.edu | Confirms the identity of this compound by analyzing its fragmentation pattern. |

| High Sensitivity | Capable of detecting metabolites at very low concentrations. unl.edu | Enables the quantification of trace amounts of this compound in biological fluids and tissues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Unlike mass spectrometry, which provides information about the mass and elemental composition, NMR provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. arxiv.org For this compound, both ¹H NMR and ¹³C NMR are crucial for assigning the specific arrangement of atoms.

The ¹H NMR spectrum of this compound reveals distinct signals for each proton in the molecule, with their chemical shifts, coupling constants, and multiplicities providing information about their chemical environment and connectivity. researchgate.net For instance, the protons of the feruloyl moiety and the glycine (B1666218) backbone will have characteristic resonances. researchgate.net Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, allowing for the complete mapping of the carbon skeleton. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the structure of this compound unambiguously. mdpi.comredalyc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycine-α-CH₂ | 3.90 (d) | 41.5 |

| Glycine-C=O | - | 171.2 |

| Feruloyl-C=O | - | 166.5 |

| Feruloyl-α-CH | 6.57 (d) | 118.0 |

| Feruloyl-β-CH | 7.38 (d) | 141.0 |

| Aromatic-CH | 6.83 (d), 7.05 (dd), 7.18 (d) | 110.2, 115.8, 123.1 |

| Aromatic-C-O | - | 148.0, 149.5 |

| Aromatic-C | - | 127.0 |

| Methoxy-OCH₃ | 3.84 (s) | 55.9 |

| Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from representative spectra. nih.govresearchgate.net |

Application in Metabolomics Research

The advanced analytical methodologies described above are extensively applied in metabolomics research to study the role of this compound in biological systems. Metabolomics aims to comprehensively identify and quantify all metabolites in a biological sample, providing a snapshot of the organism's metabolic state.

Targeted and Untargeted Metabolomics Approaches

Both targeted and untargeted metabolomics approaches are employed to investigate this compound. mdpi.commetabolon.com

Untargeted metabolomics takes a global, hypothesis-generating approach, aiming to measure as many metabolites as possible in a sample without preconceived bias. metabolon.combevital.no This approach is particularly useful for discovering novel biomarkers and identifying unexpected metabolic perturbations. bevital.no In the context of this compound, an untargeted analysis of biological fluids (e.g., urine or plasma) after the consumption of foods rich in ferulic acid, such as coffee or whole grains, can reveal its presence and co-varying metabolites, thus providing insights into its metabolic pathway. nih.govscispace.com

Targeted metabolomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of known metabolites, including this compound. mdpi.commetabolon.com This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. mdpi.com It is the method of choice for validating potential biomarkers discovered through untargeted studies and for accurately measuring changes in this compound levels in response to specific dietary interventions or in different disease states.

Table 3: Comparison of Targeted and Untargeted Metabolomics for this compound Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Goal | Hypothesis generation, discovery of novel metabolites. metabolon.combevital.no | Hypothesis testing, accurate quantification of known metabolites. mdpi.com |

| Scope | Global, comprehensive analysis of the metabolome. metabolon.com | Focused analysis of a specific set of metabolites. mdpi.com |

| Selectivity | Lower, as it aims to detect all possible compounds. | Higher, optimized for the specific analytes of interest. |

| Sensitivity | Generally lower. metabolon.com | Generally higher. mdpi.com |

| Application for this compound | Discovery of this compound as a potential biomarker of food intake. nih.gov | Validation and precise quantification of this compound as a biomarker. |

Biomarker Discovery and Validation Methodologies

This compound has emerged as a potential biomarker for the intake of certain foods, particularly coffee. researchgate.netnih.gov The process of biomarker discovery and validation involves several stages, utilizing the analytical and metabolomics approaches described.

The discovery phase often begins with untargeted metabolomics studies. For instance, comparing the metabolic profiles of individuals who have consumed coffee with those who have not can reveal metabolites that are significantly elevated in the coffee-consuming group. cafeesaude.com this compound has been identified as such a candidate biomarker in urine samples. researchgate.net

Once a candidate biomarker like this compound is discovered, it must undergo a rigorous validation process. cambridge.org This involves targeted metabolomics assays to confirm its identity and to develop a robust method for its quantification. mdpi.com Intervention studies are then conducted where participants consume a controlled amount of the food of interest, and the levels of this compound are measured over time to establish its absorption, metabolism, and excretion kinetics. cambridge.org The specificity of the biomarker is also assessed by testing whether its levels increase after the consumption of other foods. While this compound is a sensitive marker for coffee consumption, its presence is not exclusive to coffee, as its precursor, ferulic acid, is found in various plant-based foods. cafeesaude.com

Emerging Research Avenues and Future Perspectives

Comprehensive Elucidation of Biosynthetic and Catabolic Pathways of N-Feruloylglycine

The complete understanding of how this compound is synthesized and degraded in biological systems is a primary focus of ongoing research. As a secondary metabolite, its formation and breakdown are integral to the metabolic networks of the organisms in which it is found.

Biosynthesis: this compound is synthesized in plants through the conjugation of ferulic acid and glycine (B1666218). The process begins with the phenylpropanoid pathway, which produces ferulic acid from the amino acid phenylalanine. bibliotekanauki.plresearchgate.net Ferulic acid is then activated, likely by forming feruloyl-CoA, a reaction catalyzed by an enzyme such as 4-coumarate:CoA ligase (4CL). researchgate.netjipb.net The final step involves the transfer of the feruloyl group from feruloyl-CoA to glycine, a reaction mediated by a specific N-acyltransferase, potentially a feruloyl-CoA:glycine N-acyltransferase. Research in tea plants (Camellia sinensis) indicates that the biosynthesis of this compound is not controlled by a single gene but is under complex polygenic control, with multiple genetic loci across different chromosomes influencing its abundance.

Catabolism: The primary catabolic route for this compound is its hydrolysis back into its constituent parts: ferulate and glycine. wikipedia.org This reaction is catalyzed by a specific enzyme known as this compound deacylase or this compound amidohydrolase. wikipedia.org This enzyme has been successfully isolated and characterized from barley seeds and embryos. wikipedia.orgcerealsgrains.org In mammalian systems, this compound is recognized as a metabolite of dietary polyphenols, particularly ferulic acid. bibliotekanauki.plnih.govfrontiersin.org Following ingestion, the metabolism of ferulic acid, partly by the gut microbiota, can lead to the formation and subsequent breakdown of this compound. mdpi.commdpi.com

Table 1: Key Enzymes in this compound Metabolism

| Metabolic Process | Enzyme Class/Name | Substrates | Products | Organism/System |

| Biosynthesis | Phenylpropanoid Pathway Enzymes | Phenylalanine | Ferulic Acid | Plants |

| Biosynthesis | 4-Coumarate:CoA Ligase (4CL) (putative) | Ferulic Acid, CoA | Feruloyl-CoA | Plants |

| Biosynthesis | N-Acyltransferase (putative) | Feruloyl-CoA, Glycine | This compound | Plants |

| Catabolism | This compound Deacylase | This compound, H₂O | Ferulate, Glycine | Barley, Mammalian Gut |

Discovery of Novel Biological Functions and Molecular Interactions

While the precise roles of this compound are still being uncovered, research points to several key functions and interactions, particularly in plant defense and as a metabolite in mammals.

In plants, this compound is implicated in defense mechanisms against various biotic and abiotic stresses. As a hydroxycinnamic acid amide (HCAA), it is thought to contribute to strengthening plant cell walls and providing antimicrobial effects. frontiersin.org However, its concentration can be dynamically regulated, with levels observed to decrease in response to certain biostimulant seaweed extracts. frontiersin.org In some ecological contexts, its function remains unknown. nih.govasm.org

In humans, this compound is a known metabolite of ferulic acid consumed in the diet and has been studied as a potential biomarker for the intake of whole-grain rye. mdpi.commdpi.comnih.gov Its biological activity is largely attributed to the antioxidant properties of its ferulic acid component. The primary molecular interaction is its ability to scavenge free radicals, such as reactive oxygen species (ROS), by donating a hydrogen atom. This antioxidant action allows it to modulate signaling pathways associated with oxidative stress and inflammation, including the potential activation of antioxidant response elements (ARE). Furthermore, derivatives of this compound have been shown to act as potent agonists for the NOD2 receptor, a key protein in the innate immune system. acs.org

Development of Sustainable and Efficient Synthetic Strategies

The ability to synthesize this compound efficiently and sustainably is crucial for facilitating further research. Current strategies are evolving from traditional chemical methods to greener, enzyme-based approaches.

Chemical Synthesis: The predominant laboratory method for producing this compound is the direct chemical coupling of ferulic acid and glycine. researchgate.net This process typically requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), performed in an organic solvent. Researchers have also successfully used the mixed anhydride (B1165640) method with anisoyl chloride, achieving good yields without the need for protecting groups on the reactants. researchgate.netresearchgate.net

Enzymatic Synthesis: Aligning with the principles of green chemistry, enzymatic synthesis presents a sustainable alternative. researchgate.net This method utilizes the enzyme this compound deacylase, which naturally breaks down the compound, to run the reaction in reverse, thereby synthesizing this compound from ferulate and glycine. This biocatalytic approach is advantageous due to its high selectivity, mild reaction conditions, and avoidance of hazardous chemical reagents. The required enzyme can be sourced from natural materials like barley seeds.

Green Synthesis of Nanoparticles: In an interesting application, this compound has been identified as a component of plant extracts used in the "green synthesis" of metallic nanoparticles. biologists.comnih.gov This suggests it may act as a natural reducing and/or capping agent in these eco-friendly production methods. biologists.combiologists.com

Table 2: Comparison of Synthetic Strategies for this compound

| Synthesis Strategy | Key Reagents/Catalysts | Advantages | Disadvantages |

| Chemical Coupling | DCC, DMAP, Anisoyl Chloride | Well-established, good yields | Use of hazardous organic solvents and reagents |

| Enzymatic Synthesis | This compound Deacylase | Sustainable, high selectivity, mild conditions, "green" | Requires enzyme isolation and optimization |

Structure-Activity Relationship Studies of this compound Derivatives for Targeted Biological Applications

Modifying the structure of this compound can lead to derivatives with enhanced or novel biological activities. Structure-activity relationship (SAR) studies are key to designing these new molecules for specific applications, such as anticancer or immunomodulatory therapies.

One study focused on synthesizing a series of novel N-feruloyl dipeptides. researchgate.net The research found that derivatives containing an additional aromatic amino acid exhibited the most potent cytotoxic activity against various cancer cell lines. researchgate.net This highlights the importance of aromatic moieties for the observed anticancer effects.

In another area, this compound has been used as a structural component to create potent agonists for the NOD2 immune receptor. acs.org SAR studies of these desmuramylpeptide analogues revealed that the 3-methoxy-4-hydroxy substitution pattern on the feruloyl part of the molecule was critical for high activity. acs.org The studies also showed that the size of the amino acid side chain was a determining factor for potency, suggesting a specific binding pocket in the receptor. acs.org These findings demonstrate how targeted modifications to the this compound structure can fine-tune its interaction with biological targets.

Integration with Systems Biology and Advanced Omics Data Analysis for Holistic Understanding

To fully grasp the role of this compound in complex biological systems, researchers are turning to systems biology and multi-omics approaches. This involves integrating data from genomics, transcriptomics, and metabolomics to build a comprehensive picture of the compound's function and regulation.

Omics Approaches:

Metabolomics: this compound is frequently detected in untargeted metabolomics analyses of plants and humans. frontiersin.orgnih.govmdpi.com These studies have identified it in diverse contexts, such as plant responses to microbes, coffee bean processing, and as a potential biomarker of human diet. jipb.netnih.govnih.gov However, a persistent challenge is the definitive identification of the compound, which often requires validation with a synthetic standard. mdpi.com

Genomics and Transcriptomics: In tea plants, genome-wide association studies (GWAS) have successfully linked specific genetic regions to the abundance of this compound. In rice, combining metabolomics with transcriptomics has shown that the accumulation of related HCAAs is correlated with the increased expression of the genes responsible for their synthesis. researchgate.netjipb.net

By integrating these "omics" datasets, a more holistic understanding emerges. For instance, connecting the detection of this compound (metabolomics) with the expression levels of its biosynthetic genes (transcriptomics) and the presence of those genes in the genome (genomics) can fully map out its metabolic pathway and regulatory networks. Advanced techniques like metabolic flux analysis can further quantify the flow of metabolites through this pathway. This integrated systems biology approach is indispensable for elucidating the compound's role in complex scenarios like plant-environment interactions and human health. frontiersin.orgasm.org

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying N-Feruloylglycine in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its sensitivity in identifying low-abundance metabolites. Sample preparation should include protein precipitation (e.g., using methanol or acetonitrile) and derivatization if necessary to enhance ionization efficiency. For quantification, internal standards (e.g., isotopically labeled analogs) are critical to account for matrix effects . However, challenges persist in achieving high confidence in identification (Level 4 or lower in metabolomics standards), necessitating orthogonal validation via NMR or synthetic standards .

Q. What is the biological relevance of this compound in plant and mammalian systems?

- Methodological Answer : this compound is a conjugated metabolite derived from ferulic acid, often linked to polyphenol metabolism. In plants (e.g., Camellia sinensis), it is associated with amino acid metabolism and genetic loci regulating carboxylic acid derivatives. In mammalian systems, it arises from microbial or hepatic conjugation pathways, potentially serving as a biomarker for dietary polyphenol bioavailability. Studies should integrate targeted metabolomics with enzymatic assays (e.g., acyltransferases) to elucidate its biosynthetic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the identification confidence of this compound across metabolomic studies?

- Methodological Answer : Discrepancies often stem from reliance on MS/MS spectral matching alone. To improve confidence:

- Step 1 : Cross-validate findings with reference standards synthesized via N-acylation of glycine with feruloyl-CoA.

- Step 2 : Employ ion mobility spectrometry to distinguish isobaric interferences.

- Step 3 : Apply computational tools (e.g., in silico fragmentation libraries like CFM-ID) to predict MS/MS spectra.

- Step 4 : Use genome-wide association studies (GWAS) to correlate metabolite abundance with genetic variants in acyltransferase genes, reinforcing biological plausibility .

Q. What experimental designs are optimal for studying the genetic regulation of this compound in plants?

- Methodological Answer : Integrate multi-omics approaches:

- GWAS : Identify loci (e.g., loci 2 and 7 in Camellia sinensis) linked to this compound abundance. Prioritize candidate genes encoding feruloyl-CoA:glycine N-acyltransferases .

- CRISPR/Cas9 Knockouts : Validate gene function in model organisms (e.g., Arabidopsis).

- Metabolic Flux Analysis : Track carbon labeling from phenylalanine/tyrosine precursors to quantify pathway activity.

- Co-expression Networks : Use RNA-seq data to identify transcription factors co-regulated with this compound biosynthesis genes .

Q. How should researchers address the lack of toxicological data for this compound in experimental models?

- Methodological Answer :

- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay) in hepatocyte (HepG2) and renal (HEK293) cell lines.

- In vivo models : Administer this compound in rodent diets at physiologically relevant doses (e.g., 0.1–10 mg/kg) and monitor hepatic/kidney function markers (ALT, creatinine).

- Stability testing : Assess degradation under simulated physiological conditions (pH 2–8, 37°C) to identify hazardous byproducts. Reference safety protocols for structurally similar N-acylglycine derivatives .

Data Contradiction and Reproducibility

Q. How can conflicting reports on this compound’s metabolic stability be reconciled?

- Methodological Answer : Contradictions may arise from differences in storage conditions or analytical workflows. To ensure reproducibility:

- Storage : Maintain samples at -80°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles.

- Protocol standardization : Adopt Metabolomics Standards Initiative (MSI) guidelines for reporting extraction solvents, column types (e.g., C18 vs. HILIC), and ionization modes (positive/negative).

- Inter-laboratory validation : Participate in ring trials using shared reference materials .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.